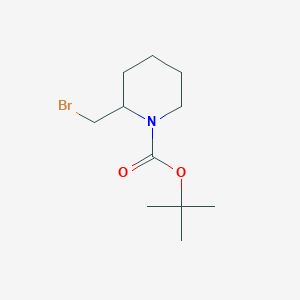

tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate

Vue d'ensemble

Description

tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and a bromomethyl substituent on the piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate typically involves the bromination of a piperidine derivative followed by esterification. One common method involves the following steps:

Bromination: The starting material, 2-methylpiperidine, is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group.

Esterification: The resulting bromomethylpiperidine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The bromomethyl group in tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted piperidine derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding methylpiperidine derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the piperidine ring can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of piperidine-2-carboxylic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products:

- Substituted piperidine derivatives.

- Methylpiperidine derivatives.

- Piperidine-2-carboxylic acid derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Synthesis of Bioactive Compounds

tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate serves as a versatile intermediate in the synthesis of various bioactive compounds. For instance, it can be used to synthesize piperidine derivatives that exhibit significant biological activity, including analgesic and anti-inflammatory properties . The compound's bromomethyl group allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.

1.2 Cannabinoid Research

Research has shown that piperidine derivatives, including those derived from this compound, can modulate the endocannabinoid system. These compounds have been investigated for their potential to selectively inhibit enzymes like monoacylglycerol lipase (MAGL), which plays a crucial role in cannabinoid signaling . Such studies highlight the compound's relevance in developing therapeutic agents for pain management and other conditions related to the endocannabinoid system.

Agrochemical Applications

2.1 Development of Pesticides

The structural features of this compound make it suitable for designing new agrochemicals. Its ability to undergo various chemical transformations enables the synthesis of novel insecticides and herbicides with enhanced efficacy and selectivity . The introduction of piperidine moieties into agrochemical frameworks has been linked to improved biological activity against target pests.

Material Science Applications

3.1 Polymer Chemistry

In polymer science, this compound can act as a functional monomer in the production of specialty polymers. Its reactivity allows for copolymerization with other monomers to create materials with tailored properties for specific applications, such as drug delivery systems or smart materials . The incorporation of piperidine units into polymer backbones can enhance mechanical strength and thermal stability.

Data Tables

Case Studies

Case Study 1: Piperidine Derivatives in Pain Management

A study explored the synthesis of piperidine derivatives from this compound, leading to compounds with potent analgesic effects. These derivatives demonstrated selective inhibition of MAGL, suggesting their potential use in treating chronic pain conditions without the side effects associated with traditional opioids .

Case Study 2: Agrochemical Innovation

Research focused on modifying the structure of known insecticides by incorporating this compound derivatives. The resulting compounds showed improved activity against resistant pest strains, illustrating the compound's utility in developing next-generation agrochemicals .

Mécanisme D'action

The mechanism of action of tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate is primarily related to its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles. This reactivity is exploited in various synthetic transformations to introduce functional groups and modify molecular structures.

Comparaison Avec Des Composés Similaires

- tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

- tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

- tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate

Uniqueness: tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate is unique due to the position of the bromomethyl group on the piperidine ring. This positional isomerism can lead to different reactivity and selectivity in chemical reactions compared to its analogs. The specific placement of the bromomethyl group influences the compound’s steric and electronic properties, making it suitable for distinct synthetic applications.

Activité Biologique

tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activity. This article explores its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₂₀BrNO₂ and a molecular weight of 278.19 g/mol. Its structure features a bromomethyl group at the 2-position of the piperidine ring, which enhances its reactivity and versatility as a synthetic intermediate.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step reactions that allow for precise control over stereochemistry and functional group placement. The bromomethyl group serves as a reactive handle for nucleophilic substitution reactions, enabling the introduction of various functional groups at the 2-position of the piperidine ring. This characteristic expands its utility in synthesizing biologically active compounds.

Key Reactions:

- Nucleophilic substitution with various nucleophiles.

- Formation of derivatives through functionalization of the bromomethyl group.

Case Studies

-

Selective Norepinephrine Reuptake Inhibitors (SNRIs)

- Study Reference: Yu et al. (2010) demonstrated that derivatives synthesized from piperidine compounds exhibited significant SNRI activity, highlighting the importance of the structural modifications enabled by this compound .

- Antiviral Activity

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate | Bromomethyl at position 3 | Versatile building block for drug discovery |

| (R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate | Same structure but different stereochemistry | Potentially different biological activity |

| (S)-tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate | Iodomethyl group | Higher reactivity compared to brominated derivatives |

Propriétés

IUPAC Name |

tert-butyl 2-(bromomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJNROBVHDMNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609150 | |

| Record name | tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889942-58-9 | |

| Record name | tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.